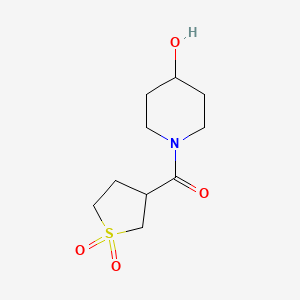![molecular formula C12H18N2O4 B7541824 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)
1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione, also known as HP-β-CD, is a cyclic oligosaccharide that has gained significant attention in the scientific community due to its unique chemical and physical properties. HP-β-CD is a derivative of cyclodextrin, which is a family of compounds that are widely used as drug delivery systems due to their ability to form inclusion complexes with various guest molecules.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD is based on its ability to form inclusion complexes with various guest molecules. The hydrophobic cavity of this compoundβ-CD can accommodate the hydrophobic moiety of the guest molecule, while the hydrophilic outer surface of this compoundβ-CD interacts with the aqueous environment. This results in the formation of a stable complex that enhances the solubility and bioavailability of the guest molecule.
Biochemical and Physiological Effects:
This compoundβ-CD has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have reported that this compoundβ-CD can cause adverse effects such as hemolysis, nephrotoxicity, and hepatotoxicity at high doses. Therefore, it is important to use this compoundβ-CD in a controlled manner and to monitor its effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD in lab experiments is its ability to enhance the solubility and bioavailability of poorly soluble drugs. This makes it easier to study the pharmacokinetics and pharmacodynamics of the drug. However, one of the limitations of using this compoundβ-CD is that it can interfere with some analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD. One of the areas of interest is the synthesis of modified this compoundβ-CD derivatives with improved properties such as higher water solubility and lower toxicity. Another area of interest is the application of this compoundβ-CD in gene delivery and tissue engineering. This compoundβ-CD has also been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Therefore, further research is needed to explore the full potential of this compoundβ-CD in various fields.
Conclusion:
In conclusion, this compoundβ-CD is a cyclic oligosaccharide that has gained significant attention in the scientific community due to its unique chemical and physical properties. This compoundβ-CD has various applications in drug delivery, food and cosmetic industries, and analytical chemistry. The mechanism of action of this compoundβ-CD is based on its ability to form inclusion complexes with various guest molecules. This compoundβ-CD has low toxicity but can cause adverse effects at high doses. There are several advantages and limitations of using this compoundβ-CD in lab experiments. Finally, there are several future directions for the research and development of this compoundβ-CD.
Synthesemethoden
1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD can be synthesized using various methods such as enzymatic conversion, chemical modification, and microbial transformation. The most commonly used method for the synthesis of this compoundβ-CD is the chemical modification of β-CD using 4-hydroxypiperidine and 3-oxopropionic acid. The reaction takes place in the presence of a catalyst and yields this compoundβ-CD as the final product.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD has been extensively studied for its applications in drug delivery, food and cosmetic industries, and analytical chemistry. In drug delivery, this compoundβ-CD is used as a carrier molecule to enhance the solubility and bioavailability of poorly soluble drugs. This compoundβ-CD has also been used as a chiral selector in chromatographic separations and as a stabilizer in cosmetic and food formulations.
Eigenschaften
IUPAC Name |
1-[3-(4-hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c15-9-3-6-13(7-4-9)10(16)5-8-14-11(17)1-2-12(14)18/h9,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMBGIWIJBAPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)


![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)




